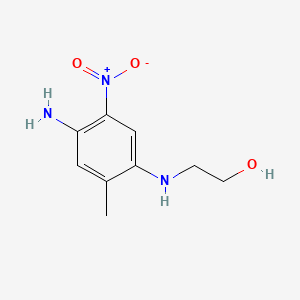
2-((4-氨基-2-甲基-5-硝基苯基)氨基)乙醇
描述
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is a useful research compound. Its molecular formula is C9H13N3O3 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
相变研究
Li等人(2007年)进行了一项关于类似化合物的固-固相变研究,重点关注晶体尺寸效应和转变机制。这项研究揭示了分子变化和环境条件(如湿度和温度)对与2-((4-氨基-2-甲基-5-硝基苯基)氨基)乙醇(Li et al., 2007)相关的化合物行为的影响。
杂环化反应
Palchikov(2015年)探索了类似氨基化合物的反应,导致各种噁唑杂环化合物的形成。这种研究对于理解2-((4-氨基-2-甲基-5-硝基苯基)氨基)乙醇在合成新的环状化合物(Palchikov, 2015)方面至关重要。
电光活性聚氨酯
Jecs等人(2009年)合成了类似结构化合物的衍生物,用于开发电光活性聚氨酯。这显示了在创造具有独特光学性质的材料方面的潜在应用(Jecs et al., 2009)。
钌催化还原
Watanabe等人(1984年)对硝基芳烃的还原进行了研究,展示了类似化合物的化学反应性。这项研究可以帮助理解2-((4-氨基-2-甲基-5-硝基苯基)氨基)乙醇在类似条件下的行为(Watanabe et al., 1984)。
液晶性质
Hosseini和Hoshangi(2015年)研究了含有偶氮苯基团的化合物的合成,并调查了其液晶性质。这项研究暗示了2-((4-氨基-2-甲基-5-硝基苯基)氨基)乙醇在液晶技术领域的潜在应用(Hosseini & Hoshangi, 2015)。
水溶性预测
Wahab等人(2019年)专注于预测偶氮染料的水溶性,这与了解类似化合物如2-((4-氨基-2-甲基-5-硝基苯基)氨基)乙醇的溶解性行为相关(Wahab et al., 2019)。
受体响应研究
Lands、Ludueña和Buzzo(1967年)探讨了类似化合物的结构修饰,为理解分子结构变化如何影响生物活性提供了基础(Lands, Ludueña, & Buzzo, 1967)。
肽合成中的氨基保护基
Verhart和Tesser(2010年)讨论了使用改性醇在肽合成中引入氨基保护基的用途。这项研究可以为2-((4-氨基-2-甲基-5-硝基苯基)氨基)乙醇在类似应用中的潜在用途提供见解(Verhart & Tesser, 2010)。
安全和危害
生化分析
Biochemical Properties
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, affecting their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, which in turn can alter the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of specific genes involved in metabolic processes, thereby altering the metabolic flux within the cell. Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol involves its binding interactions with biomolecules. This compound can bind to specific enzymes, leading to their inhibition or activation. These binding interactions can result in changes in gene expression, affecting the overall cellular function. For instance, the inhibition of certain enzymes by this compound can lead to a decrease in the production of specific metabolites, thereby altering the metabolic pathways within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol can change over time. This includes its stability and degradation, as well as any long-term effects on cellular function observed in in vitro or in vivo studies. The stability of this compound can be influenced by various factors, including temperature and pH, which can affect its degradation rate. Long-term exposure to this compound has been shown to result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol can vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can result in significant changes, including toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At high doses, this compound can cause toxicity, leading to adverse effects on cellular and organ function .
Metabolic Pathways
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux within the cell. For example, this compound can affect the levels of specific metabolites by modulating the activity of enzymes involved in their synthesis or degradation. These interactions can result in changes in the metabolic pathways, affecting the overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within the cell. The distribution of this compound within different cellular compartments can affect its activity and function, as it may interact with different biomolecules in various cellular locations .
Subcellular Localization
The subcellular localization of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. The localization of this compound within certain cellular compartments can affect its interactions with biomolecules and its overall activity within the cell .
属性
IUPAC Name |
2-(4-amino-2-methyl-5-nitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-6-4-7(10)9(12(14)15)5-8(6)11-2-3-13/h4-5,11,13H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZSBRSLVPLNTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NCCO)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231887 | |
| Record name | HC Violet no. 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82576-75-8 | |
| Record name | HC Violet 1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82576-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HC Violet no. 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082576758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HC Violet no. 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HC VIOLET NO. 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R7XO4T22K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


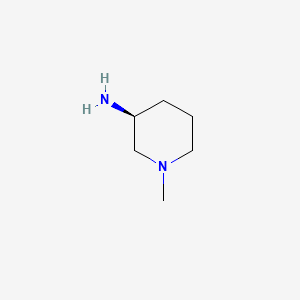

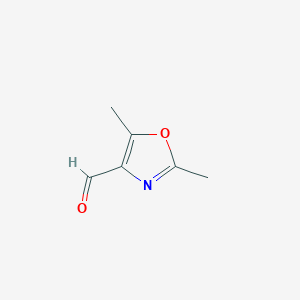
![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)
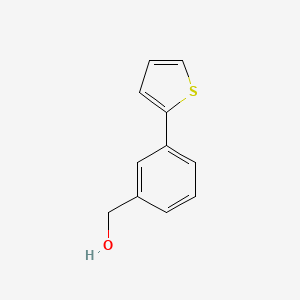

![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)


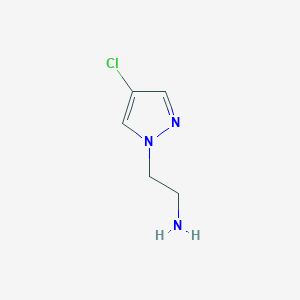



![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)
